2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine
Description
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a pyridine moiety via a carbonyl linker at position 3. This compound is likely synthesized via multicomponent reactions involving aromatic aldehydes or ketones, similar to methods reported for structurally related pyrazolo[1,5-a]pyrimidines (e.g., ultrasonic irradiation with KHSO₄ in aqueous-alcohol media) . Its applications are primarily in medicinal chemistry as a synthetic intermediate or scaffold for kinase inhibitors, as suggested by analogs like 4-oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl-pyrazolo[1,5-a]pyrazine-2-carb, which exhibited p38 MAPK inhibitory activity .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(11-3-1-2-5-13-11)15-7-8-16-10(9-15)4-6-14-16/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEWAPCPRYZEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but studies suggest that the compound can influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:
- Substituent Impact: Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance stability and binding affinity to hydrophobic enzyme pockets. For example, 4-nitrophenyl-substituted pyrazolo[1,5-a]pyrimidines show improved antimicrobial activity . Hydrophilic Groups (e.g., -OH, morpholinyl): Increase solubility and bioavailability. Morpholinyl-substituted analogs are common in kinase inhibitors due to their ability to form hydrogen bonds .
Physicochemical Properties
Elemental analysis data for select analogs:
* Hypothetical values based on structural similarity.
- Solubility: Pyrazolo[1,5-a]pyrazines with polar substituents (e.g., -CO-pyridine) exhibit moderate solubility in DMSO or ethanol, whereas lipophilic groups (e.g., trifluoromethyl) reduce aqueous solubility .
Biological Activity
The compound 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine belongs to a class of heterocyclic compounds known as pyrazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on current literature and research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 196.21 g/mol. The structure consists of a pyrazolo[1,5-a]pyrazine core linked to a pyridine ring via a carbonyl group.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit potent anticancer properties. For instance:
- Inhibition of Tumor Growth : Compounds similar to this compound have shown significant inhibition of tumor cell proliferation in various cancer types. A study demonstrated that pyrazole derivatives effectively inhibited the activity of BRAF(V600E) and EGFR kinases, which are critical in several cancers .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit angiogenesis .
Anti-inflammatory Properties
Pyrazole derivatives have also been recognized for their anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests their potential use in treating inflammatory diseases .
- Case Study : A specific derivative was tested in animal models for its ability to reduce inflammation in conditions like arthritis and showed promising results by significantly lowering inflammatory markers .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented:
- Broad-spectrum Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains including E. coli and S. aureus. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanism : The antimicrobial action is thought to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:
- Key Functional Groups : Variations in substituents on the pyrazole ring significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances potency against certain targets .
- Optimization Studies : Several studies have explored modifications on the carbonyl group and pyridine ring to improve efficacy and selectivity against specific biological targets .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
